

An In-depth Technical Guide to 3-Chloro-2,5-difluoropyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloro-2,5-difluoropyridine

Cat. No.: B104385

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,5-difluoropyridine is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of various high-value chemical entities, particularly in the pharmaceutical industry. Its unique substitution pattern, featuring both chlorine and fluorine atoms, imparts specific reactivity and properties that are leveraged in the development of novel therapeutics. This technical guide provides a comprehensive overview of the physical and chemical properties of **3-Chloro-2,5-difluoropyridine**, along with relevant safety information and its application in drug discovery.

Physical Properties

The physical characteristics of **3-Chloro-2,5-difluoropyridine** are summarized in the table below. These properties are essential for its handling, storage, and use in various chemical reactions.

Property	Value	Reference
CAS Number	851179-00-5	[1][2]
Molecular Formula	C5H2ClF2N	[1][2]
Molecular Weight	149.53 g/mol	[1][3]
Appearance	Liquid	[2]
Melting Point	10-12 °C	[2]
Boiling Point	143.3 °C at 760 mmHg	[2]
Density	1.451 g/cm ³	[4]
Flash Point	40.5 °C	[2]
Solubility	Soluble in Chloroform, Ethyl Acetate	
Purity	Typically ≥97%	[2]

Experimental Protocols for Physical Property Determination

While specific experimental protocols for **3-Chloro-2,5-difluoropyridine** are not readily available in the public domain, standard laboratory procedures are employed for the determination of its physical properties.

Boiling Point Determination: The boiling point is typically determined using a distillation apparatus at atmospheric pressure (760 mmHg). The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point. For smaller quantities, a micro-boiling point apparatus can be utilized.

Melting Point Determination: Given its low melting point, the melting point is determined by cooling the liquid sample until it solidifies and then slowly heating it in a capillary tube in a melting point apparatus. The temperature range over which the solid melts is recorded.

Density Measurement: The density is measured using a pycnometer or a digital density meter at a specified temperature. The mass of a known volume of the substance is determined, and the density is calculated.

Solubility Testing: A qualitative assessment of solubility is performed by adding a small amount of **3-Chloro-2,5-difluoropyridine** to a test tube containing the solvent of interest (e.g., chloroform, ethyl acetate, water). The mixture is agitated, and the degree of dissolution is observed. For quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved solute is determined using analytical techniques such as spectroscopy or chromatography.

Chemical Properties and Reactivity

The reactivity of **3-Chloro-2,5-difluoropyridine** is dictated by the electronic effects of the halogen substituents and the nitrogen atom in the pyridine ring. The pyridine ring is electron-deficient, and the fluorine and chlorine atoms further withdraw electron density, making the ring susceptible to nucleophilic attack.

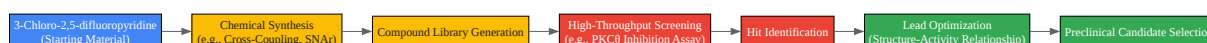
Nucleophilic Aromatic Substitution (S_NAr): The positions ortho and para to the nitrogen atom are activated towards nucleophilic substitution. The fluorine atoms, being more electronegative and better leaving groups in S_NAr reactions on electron-deficient rings, are generally more susceptible to displacement by nucleophiles than the chlorine atom. The chlorine at the 3-position is less activated and would require more forcing conditions for substitution. Site-selectivity in nucleophilic substitution reactions of polyhalogenated pyridines can be influenced by the nature of the nucleophile and the reaction conditions.^{[5][6]}

Metal-Catalyzed Cross-Coupling Reactions: The carbon-chlorine bond in **3-Chloro-2,5-difluoropyridine** can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of a wide range of substituents onto the pyridine core. The efficiency and selectivity of these reactions often depend on the choice of catalyst, ligand, and reaction conditions.^{[7][8]}

Application in Drug Discovery

A significant application of **3-Chloro-2,5-difluoropyridine** is its use as a key intermediate in the synthesis of selective inhibitors of Protein Kinase C theta (PKC θ).^[9] PKC θ is a crucial enzyme in T-cell signaling pathways, and its inhibition is a promising therapeutic strategy for autoimmune and inflammatory diseases.^{[10][11]} The unique substitution pattern of **3-Chloro-2,5-difluoropyridine** allows for the strategic introduction of various functional groups to build complex molecules with high affinity and selectivity for the PKC θ active site.^{[12][13]}

The general workflow for utilizing **3-Chloro-2,5-difluoropyridine** in a drug discovery program is illustrated in the diagram below.



[Click to download full resolution via product page](#)

Caption: General drug discovery workflow starting from **3-Chloro-2,5-difluoropyridine**.

Spectroscopic Data

While the specific spectra for **3-Chloro-2,5-difluoropyridine** are not publicly available, the expected spectroscopic characteristics can be inferred from data on similar compounds.

- ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two hydrogen atoms on the pyridine ring. The chemical shifts and coupling constants will be influenced by the adjacent halogen atoms.
- ¹³C NMR: The carbon NMR spectrum will display five signals for the five carbon atoms of the pyridine ring. The chemical shifts will be significantly affected by the attached halogen atoms, with the carbons bonded to fluorine showing characteristic splitting due to C-F coupling.
- ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule and is expected to show two distinct signals for the two non-equivalent fluorine atoms. The chemical shifts and any F-F or F-H coupling will provide valuable structural information.
- FT-IR: The infrared spectrum will exhibit characteristic absorption bands for C-H, C=C, and C=N stretching vibrations within the aromatic ring. Strong absorptions corresponding to the

C-Cl and C-F stretching vibrations are also expected.

- Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (approximately a 3:1 ratio for M and M+2).

Safety and Handling

3-Chloro-2,5-difluoropyridine is a chemical that should be handled with appropriate safety precautions in a well-ventilated area.

- Hazard Statements: The Safety Data Sheet (SDS) indicates that this compound may be a flammable liquid and vapor. It is also classified as causing skin and serious eye irritation, and may cause respiratory irritation.^[14]
- Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames. Use in a fume hood to avoid inhalation of vapors.
- First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

3-Chloro-2,5-difluoropyridine is a valuable and versatile building block in organic synthesis, with significant applications in the field of drug discovery. Its distinct physical and chemical properties, governed by its halogen substitution pattern, make it a key component in the construction of complex molecular architectures. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. synchem.de [synchem.de]
- 2. 3-Chloro-2,5-difluoropyridine | 851179-00-5 [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. bocsci.com [bocsci.com]
- 5. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 3-Chloro-2,5-difluoropyridine | 851179-00-5 [chemicalbook.com]
- 10. Protein kinase C-theta inhibitors: a novel therapy for inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct interaction between protein kinase C theta (PKC theta) and 14-3-3 tau in T cells: 14-3-3 overexpression results in inhibition of PKC theta translocation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of the Selective Protein Kinase C-θ Kinase Inhibitor, CC-90005 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3-Chloro-2,6-difluoropyridine | C₅H₂ClF₂N | CID 12259371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Chloro-2,5-difluoropyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104385#3-chloro-2-5-difluoropyridine-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com